Dimethylphenylsilanol is an organosilicon compound characterized by the presence of a silanol group attached to a dimethylphenyl structure. Its chemical formula is and it is known for its utility in various chemical reactions, particularly in organic synthesis. This compound serves as a versatile reagent in coupling reactions and has applications in materials science.
Dimethylphenylsilanol falls under the category of silanols, which are compounds containing silicon-oxygen-hydrogen bonds. It is classified as an organosilanol due to its organic components and silanol functional group.
The synthesis of dimethylphenylsilanol can be achieved through several methods, including:
A typical synthesis might include the following steps:
Dimethylphenylsilanol features a silicon atom bonded to two methyl groups and one phenyl group, along with a hydroxyl group. Its structure can be represented as follows:
Dimethylphenylsilanol participates in various chemical reactions:
In reactions such as the Hiyama cross-coupling, dimethylphenylsilanol can react with aryl halides under mild conditions, demonstrating its effectiveness in forming carbon-carbon bonds .
The mechanism of action for dimethylphenylsilanol in chemical reactions typically involves:
Studies indicate that the presence of oxygen is crucial for certain reactions involving dimethylphenylsilanol, as it may participate in radical mechanisms during transformations .
Relevant data on physical and chemical properties are essential for understanding its behavior in various applications and reactions .
Dimethylphenylsilanol has several scientific uses:
Dimethylphenylsilanol (systematic IUPAC name: hydroxy-dimethyl-phenylsilane) belongs to the class of organosilicon compounds characterized by a central silicon atom bonded to both organic substituents and a hydroxyl group. Its molecular formula is C~8~H~12~OSi (136.27 g/mol), featuring two methyl groups (–CH~3~), one phenyl group (–C~6~H~5~), and one hydroxyl group (–OH) attached to the tetrahedral silicon center [4] [6]. This structure places it within the monosubstituted silanol subcategory, distinguished from:
The phenyl substituent introduces significant electronic and steric effects:
Table 1: Structural and Electronic Properties of Key Silanol Derivatives
Silanol Type | Representative Structure | Relative Acidity | Hydrophobicity Index |
---|---|---|---|
Trimethylsilanol | (CH~3~)~3~SiOH | Low | 0.89 |
Dimethylphenylsilanol | (CH~3~)~2~(C~6~H~5~)SiOH | Moderate | 0.72 |
Methylphenylsilanediol | CH~3~(C~6~H~5~)Si(OH)~2~ | High | 0.65 |
Phenylsilanetriol | C~6~H~5~Si(OH)~3~ | Very High | 0.58 |
The foundations of organosilicon chemistry were laid in 1863 when Charles Friedel and James Crafts synthesized the first silicon-carbon compound, tetraethylsilane, via zinc-mediated alkylation [4] [7]. However, silanol chemistry remained underdeveloped until Frederic S. Kipping's pioneering work (1899–1944) on hydrolytic condensation reactions of chlorosilanes. Kipping coined the misnomer "silicones" for polydimethylsiloxanes derived from dimethyldichlorosilane hydrolysis [4].
Aryl-substituted silanols emerged prominently in the 1940s–1950s, driven by Eugene G. Rochow's development of the Direct Process (1945) for scalable methylchlorosilane production. This enabled economical synthesis of phenylsilane precursors like dimethylphenylsilane (CAS 766-77-8), which undergoes controlled oxidation to form dimethylphenylsilanol [7] [10]. Key milestones include:
The unique properties of aryl-substituted silanols—superior thermal stability, reduced self-condensation kinetics, and enhanced compatibility with organic polymers—catalyzed their adoption in high-performance silicones and hybrid materials [3] [5].
Dimethylphenylsilanol serves as a critical molecular bridge in hybrid materials due to its dual reactivity:
In sol-gel processing, dimethylphenylsilanol modifies network topology through:
Table 2: Performance Metrics of Dimethylphenylsilanol-Derived Hybrid Materials
Material System | Function of Dimethylphenylsilanol | Key Property Enhancement | Reference Application |
---|---|---|---|
SiO~2~/PMMA nanocomposites | Termination of silica network | 40% reduction in brittleness | Optical coatings [8] |
Epoxy/silica adhesives | Interfacial coupling agent | 2.5× increase in fracture toughness | Aerospace composites [5] |
Polyamide-66 fibers | Surface functionalization | Hydrophobicity (contact angle >110°) | Stain-resistant textiles [5] |
PVA/TiO~2~ membranes | Hybrid network former | Selective ion transport (OH− flux 0.21 mol/m²·h) | Diffusion dialysis [5] |
Quantum mechanical studies reveal that the phenyl group stabilizes the silanol via negative hyperconjugation: Electron donation from the phenyl ring’s π-system into silicon’s σ* orbital strengthens the Si–C bond while slightly weakening the O–H bond. This electronic redistribution enhances both hydrolytic stability and acidity relative to alkyl-substituted analogs [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7